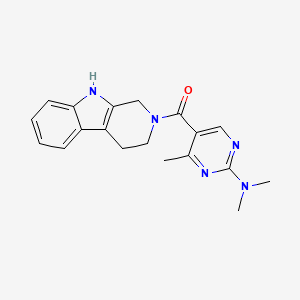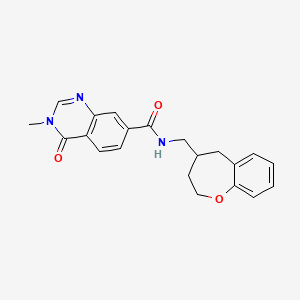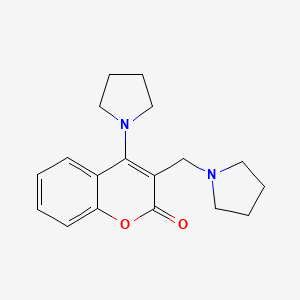
1-(4-biphenylyl)-2-(dimethylamino)ethanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-biphenylyl)-2-(dimethylamino)ethanone hydrochloride, commonly known as DMBA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DMBA is a ketone derivative of 4,4'-biphenyldiamine, which is widely used as a precursor for the synthesis of various organic compounds.
作用機序
The mechanism of action of DMBA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. DMBA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. DMBA has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects:
DMBA has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to have antitumor effects in various cancer cell lines, including breast cancer, lung cancer, and leukemia. DMBA has also been found to have anti-inflammatory effects in animal models of inflammation, such as carrageenan-induced paw edema in rats. Additionally, DMBA has been found to have analgesic effects in animal models of pain, such as the formalin test in mice.
実験室実験の利点と制限
DMBA has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. DMBA is also highly soluble in organic solvents, which makes it easy to handle and manipulate in the lab. However, DMBA has some limitations for use in lab experiments. It is a toxic compound that must be handled with care, and it may have adverse effects on human health and the environment if not properly disposed of.
将来の方向性
There are several future directions for research on DMBA. One area of research is the development of new synthetic methods for DMBA that are more efficient and environmentally friendly. Another area of research is the investigation of the mechanism of action of DMBA, which could lead to the development of new drugs with improved efficacy and safety profiles. Additionally, research on the potential use of DMBA as a fluorescent probe for the detection of metal ions in biological systems could have important implications for the diagnosis and treatment of various diseases.
合成法
DMBA can be synthesized using a variety of methods, including the Friedel-Crafts acylation reaction and the Ullmann coupling reaction. The Friedel-Crafts acylation reaction involves the reaction of benzene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The Ullmann coupling reaction involves the reaction of 4-bromobiphenyl with dimethylamine in the presence of copper powder.
科学的研究の応用
DMBA has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic effects. DMBA has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
特性
IUPAC Name |
2-(dimethylamino)-1-(4-phenylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-17(2)12-16(18)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFLSPBWCHLHEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{[3-cyano-4-(2-thienyl)-5,6,7,8-tetrahydro-2-quinolinyl]thio}acetic acid](/img/structure/B5670264.png)
![2-({[3-(acetylamino)phenyl]amino}carbonyl)-3-nitrobenzoic acid](/img/structure/B5670269.png)

![(3R*,4S*)-1-[(2-chloro-6-methylphenyl)sulfonyl]-4-cyclopropylpyrrolidin-3-amine](/img/structure/B5670286.png)


![1-{2-[3-(hydroxymethyl)-3-(3-methyl-2-buten-1-yl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B5670325.png)

![2-{[(3,4-dihydro-2H-chromen-3-ylcarbonyl)amino]methyl}-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5670349.png)
![N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]thiourea](/img/structure/B5670361.png)

